molecular formula C10H10N4O B2500085 N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide CAS No. 2411244-55-6

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide

Cat. No. B2500085
CAS RN: 2411244-55-6
M. Wt: 202.217
InChI Key: OGGDLSPWLTZCGN-UHFFFAOYSA-N
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Description

Compounds like “N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom . They play a crucial role in the creation of proteins and are present in a wide range of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and a nitrogen atom. The specific structure of “this compound” would depend on the specific arrangement of these and other constituent atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like molecular weight, solubility, boiling point, and melting point. For “this compound”, these properties would depend on its specific molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. For pharmaceutical amides, this often involves interacting with specific proteins or enzymes in the body . The specific mechanism of action of “N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide” would depend on its structure and intended use.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some amides can be harmful if ingested, inhaled, or come into contact with the skin . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

N-(2H-benzotriazol-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-2-9(15)11-6-7-4-3-5-8-10(7)13-14-12-8/h2-5H,1,6H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGDLSPWLTZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC2=NNN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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